An In-depth Technical Guide to 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom and a 3-methyl-1,2,4-oxadiazole moiety. This unique combination of two pharmacologically significant scaffolds, the pyridine ring and the 1,2,4-oxadiazole ring, makes it a compound of considerable interest in medicinal chemistry and drug discovery. Pyridine derivatives are ubiquitous in pharmaceuticals and agrochemicals, while the 1,2,4-oxadiazole ring is a well-recognized bioisostere for esters and amides, often incorporated into molecules to improve their metabolic stability and pharmacokinetic properties. This guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and the potential applications of this compound, drawing upon established chemical principles and data from related structures.
Physicochemical Properties
While specific experimental data for 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is not extensively documented in publicly available literature, its fundamental properties can be predicted based on its structure and are available from chemical databases. These computed properties offer valuable insights for handling, characterization, and further research.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClN₃O | [PubChemLite][1] |
| Molecular Weight | 195.61 g/mol | [PubChemLite][1] |
| CAS Number | 959240-62-1 | [PubChemLite][1] |
| IUPAC Name | 5-(6-chloro-3-pyridinyl)-3-methyl-1,2,4-oxadiazole | [PubChemLite][1] |
| SMILES | CC1=NOC(=N1)C2=CN=C(C=C2)Cl | [PubChemLite][1] |
| XLogP3 (Predicted) | 2.1 | [PubChemLite][1] |
| Hydrogen Bond Donor Count | 0 | [PubChemLite][1] |
| Hydrogen Bond Acceptor Count | 4 | [PubChemLite][1] |
| Rotatable Bond Count | 1 | [PubChemLite][1] |
| Monoisotopic Mass | 195.01994 Da | [PubChemLite][1] |
Proposed Synthesis
Step 1: Synthesis of the Precursor, 2-chloro-5-chloromethylpyridine
A common precursor for 5-substituted pyridines is 2-chloro-5-chloromethylpyridine. Various patented methods describe its synthesis, often starting from 3-methylpyridine (β-picoline). One such process involves the chlorination of 3-methylpyridine to yield 2-chloro-5-methylpyridine, which is then further chlorinated to give the desired 2-chloro-5-chloromethylpyridine[2][3][4].
Reaction: 3-Methylpyridine → 2-Chloro-5-methylpyridine → 2-Chloro-5-chloromethylpyridine
This intermediate is a versatile building block for introducing various functional groups at the 5-position of the 2-chloropyridine scaffold.
Step 2: A Proposed Route to 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
The synthesis of the target molecule can be envisioned to proceed through the formation of the 1,2,4-oxadiazole ring from a nitrile precursor.
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Preparation of 2-chloro-5-cyanopyridine: The 2-chloro-5-chloromethylpyridine can be converted to 2-chloro-5-cyanopyridine. This is a standard transformation in organic synthesis, often achieved by nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide.
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Formation of N'-(6-chloropyridin-3-yl)-N-hydroxyacetimidamide (Amidoxime intermediate): The resulting 2-chloro-5-cyanopyridine can then be reacted with hydroxylamine to form the corresponding amidoxime. This reaction is a cornerstone in the synthesis of 1,2,4-oxadiazoles.
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Cyclization to form the 1,2,4-Oxadiazole Ring: The amidoxime intermediate is then acylated and cyclized to form the 1,2,4-oxadiazole ring. In this case, reaction with acetic anhydride or acetyl chloride would introduce the methyl group at the 3-position of the oxadiazole ring. The cyclization is often promoted by heating or by the use of a base.
The overall proposed synthetic workflow is illustrated in the following diagram:
Caption: Proposed synthetic pathway for 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine.
Reactivity and Potential Chemical Transformations
The chemical reactivity of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is dictated by the electronic properties of its constituent rings.
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Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols, providing a facile route to a diverse library of derivatives.
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1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring is generally stable under many reaction conditions. However, it can undergo cleavage under harsh acidic or basic conditions, or by reductive methods.
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Methyl Group: The methyl group on the oxadiazole ring could potentially undergo reactions such as radical halogenation under specific conditions, although this would likely be less favorable than reactions on the pyridine ring.
A diagram illustrating the key reactive sites of the molecule is presented below:
Caption: Key reactive sites on 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine.
Potential Applications in Drug Discovery
While no specific biological activity has been reported for 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine itself, its structural motifs are prevalent in a wide range of biologically active molecules.
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1,2,4-Oxadiazole as a Bioisostere: The 1,2,4-oxadiazole ring is a well-known bioisostere of amide and ester functional groups. Its incorporation into drug candidates can enhance metabolic stability, improve cell permeability, and modulate receptor binding affinity. Numerous compounds containing the 1,2,4-oxadiazole scaffold have been investigated for a variety of therapeutic areas, including as anti-inflammatory, anticancer, and antimicrobial agents[5][6][7][8].
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Substituted Pyridines in Medicinal Chemistry: The 2-chloropyridine moiety is a common starting point for the synthesis of more complex substituted pyridines. The chlorine atom can be displaced by various nucleophiles to generate libraries of compounds for high-throughput screening. Pyridine-containing compounds have a broad spectrum of biological activities and are found in numerous approved drugs.
Given the presence of these two important pharmacophores, 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine represents a valuable scaffold for the development of novel therapeutic agents. Its potential as a lead compound or as a key intermediate in the synthesis of more complex molecules warrants further investigation.
Conclusion
2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound with significant potential in the field of medicinal chemistry. While detailed experimental data is currently sparse in the public domain, its chemical properties can be inferred from its structure, and a viable synthetic route can be proposed based on established chemical transformations. The presence of the reactive 2-chloropyridine moiety and the metabolically robust 1,2,4-oxadiazole ring makes this compound an attractive building block for the synthesis of novel, biologically active molecules. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.
References
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Synthesis method of 2-chloro-5-chloromethylpyridine. (2018). SciSpace. Retrieved from [Link]
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Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025). ResearchGate. Retrieved from [Link]
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2-Chloro-5-(chloromethyl)pyridine. (2011). ResearchGate. Retrieved from [Link]
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2-Chloro-5-(chloro-meth-yl)pyridine. (2011). PubMed. Retrieved from [Link]
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